Noscapine hydrochloride hydrate
Overview
Description
Noscapine hydrochloride hydrate is a derivative of noscapine, a naturally occurring benzylisoquinoline alkaloid isolated from the opium poppy (Papaver somniferum). It is primarily known for its antitussive (cough-suppressing) properties and has been used in various medicinal formulations. Unlike other opium alkaloids, noscapine lacks significant hypnotic, euphoric, or analgesic effects, making it a safer alternative for therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Noscapine hydrochloride hydrate can be synthesized through several methods. One common approach involves the extraction of noscapine from the opium poppy, followed by its conversion to the hydrochloride salt. The process typically involves:
Extraction: Noscapine is extracted from the plant material using organic solvents.
Purification: The crude extract is purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound often employs large-scale extraction and purification techniques. Hot melt extrusion (HME) is one method used to enhance the bioavailability and achieve pH-independent solubility of noscapine hydrochloride .
Chemical Reactions Analysis
Types of Reactions: Noscapine hydrochloride hydrate undergoes various chemical reactions, including:
Reduction: When reduced with zinc and hydrochloric acid, noscapine dissociates into hydrocotarnine and meconine.
Oxidation and Substitution: Noscapine can also undergo oxidation and substitution reactions, although specific conditions and reagents vary based on the desired products.
Common Reagents and Conditions:
Reduction: Zinc and hydrochloric acid are commonly used for reduction reactions.
Oxidation: Various oxidizing agents can be employed, depending on the specific reaction pathway.
Major Products:
Hydrocotarnine and Meconine: These are the primary products formed during the reduction of noscapine.
Scientific Research Applications
Noscapine hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactions of benzylisoquinoline alkaloids.
Biology: Noscapine has been studied for its effects on microtubule dynamics and cell division.
Mechanism of Action
Noscapine hydrochloride hydrate exerts its effects primarily through sigma receptor agonism. This mechanism is responsible for its antitussive properties. Additionally, noscapine binds to tubulin, altering its conformation and disrupting microtubule assembly. This action inhibits mitosis and leads to tumor cell death, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Noscapine hydrochloride hydrate is unique among benzylisoquinoline alkaloids due to its lack of significant central nervous system effects. Similar compounds include:
Codeine: An opium alkaloid with potent analgesic and antitussive properties but with a higher risk of addiction.
Papaverine: Another benzylisoquinoline alkaloid used primarily as a vasodilator.
Hydrocotarnine: A reduction product of noscapine with different pharmacological properties.
This compound stands out due to its safety profile and diverse therapeutic potential, particularly in oncology and respiratory medicine.
Properties
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7.ClH.H2O/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H;1H2/t17-,18+;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGSNVAGWKWKKI-WCRQIBMVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219533-73-0 | |
Record name | Noscapine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Noscapine hydrochloride monohydrate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5YRF6QY5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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